molecular formula C11H13BBrNO3 B14027220 (4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid

(4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Cat. No.: B14027220
M. Wt: 297.94 g/mol
InChI Key: JYFCDOUAZMGVFU-UHFFFAOYSA-N
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Description

(4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a bromine atom and a pyrrolidine-1-carbonyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid typically involves a multi-step process. One common method includes the reaction of pyrrolidine and 5-bromo-2-chlorobenzoic acid with benzotriazol-1-ol and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in acetonitrile. This is followed by a palladium-catalyzed coupling reaction using (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, potassium acetate, and bis(pinacol)diborane in 2-methyltetrahydrofuran .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.

    Nucleophiles: For substitution reactions, including amines, thiols, and other nucleophilic species.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation of the boronic acid group.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Comparison with Similar Compounds

Uniqueness: (4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid is unique due to the combination of the boronic acid group, bromine atom, and pyrrolidine-1-carbonyl group. This unique structure allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C11H13BBrNO3

Molecular Weight

297.94 g/mol

IUPAC Name

[4-bromo-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid

InChI

InChI=1S/C11H13BBrNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2

InChI Key

JYFCDOUAZMGVFU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)Br)C(=O)N2CCCC2)(O)O

Origin of Product

United States

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